molecular formula C8H13NO2 B3422364 (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate CAS No. 25219-53-8

(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate

Cat. No.: B3422364
CAS No.: 25219-53-8
M. Wt: 155.19 g/mol
InChI Key: LHJWLENSDKDMPJ-UHFFFAOYSA-N
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Description

(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate is an organic compound that belongs to the class of pyrrolidinylidene derivatives

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Bases: Such as triethylamine (Et3N) and sodium hydroxide (NaOH).

Major Products Formed

The major products formed from the reactions of this compound include highly substituted pyrrolidin-2-ylidene derivatives and pyrrol-2-ylidene derivatives .

Scientific Research Applications

(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and other molecules. These interactions can lead to changes in the chemical and biological properties of the compound, resulting in its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration and the presence of the ethyl ester group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

25219-53-8

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl 2-pyrrolidin-2-ylideneacetate

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h6,9H,2-5H2,1H3

InChI Key

LHJWLENSDKDMPJ-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/CCCN1

SMILES

CCOC(=O)C=C1CCCN1

Canonical SMILES

CCOC(=O)C=C1CCCN1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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